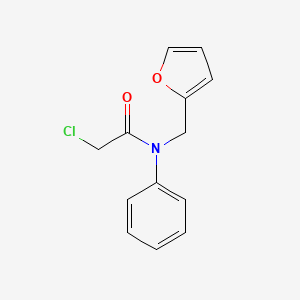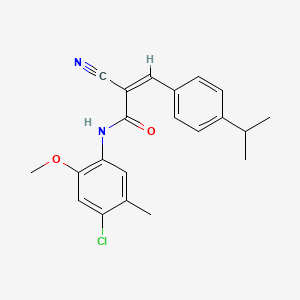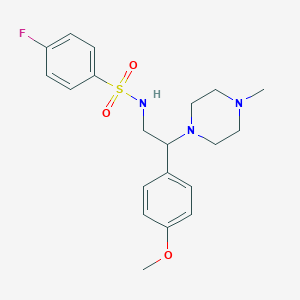![molecular formula C10H22Cl2N2O B2743631 2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride CAS No. 2413869-18-6](/img/structure/B2743631.png)
2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride” is a chemical compound with the IUPAC name 1-(3-azetidinyl)-4-piperidinol dihydrochloride . It has a molecular weight of 229.15 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O.2ClH/c11-8-1-3-10(4-2-8)7-5-9-6-7;;/h7-9,11H,1-6H2;2*1H . This code provides a specific textual identifier for chemical substances, providing a standard way to encode molecular information and to facilitate the search for such information.Physical and Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 229.15 .科学的研究の応用
Asymmetric Synthesis and Transformation
- The compound has been utilized in the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams. These are prepared from corresponding azetidin-2-ones and transformed into novel alkoxypiperazine and alkoxydiazepane derivatives. This synthesis demonstrates the compound's role in generating complex, biologically relevant structures (Dekeukeleire et al., 2012).
Advanced Building Blocks for Drug Discovery
- Another study highlights its use in designing and synthesizing heterocyclic azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds, due to their increased size and conformational flexibility, are suggested as valuable building blocks for lead optimization in drug discovery programs (Feskov et al., 2019).
Ring Transformation and Synthesis of Azaheterocycles
- The compound serves as a starting material for the synthesis of 3,4-disubstituted pyrrolidines and piperidines, showcasing its versatility in ring transformation reactions to produce stereospecifically defined azaheterocycles. This process involves the formation and ring opening of bicyclic azetidinium intermediates, emphasizing its role in synthetic chemistry (Van Brabandt et al., 2006).
Antimicrobial Activity
- A novel series of 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized, starting from the compound of interest. These derivatives exhibited significant antimicrobial activity, demonstrating the compound's potential in contributing to the development of new antimicrobial agents (Ayyash & Habeeb, 2019).
Biologically Active Piperidinic Compounds
- The compound has been implicated in the synthesis of optically active substituted piperidines using various methodologies, illustrating its utility in generating compounds with potential biological activities (Cossy, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
将来の方向性
The future directions for “2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride” and similar compounds are likely to involve further exploration of their therapeutic applications. Piperidine derivatives are already used in a wide range of pharmaceuticals , and ongoing research continues to uncover new potential uses for these compounds.
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Pharmacokinetics
Pharmacokinetics studies these four major mechanisms :
These elements help predict the safety and tolerability of an investigational compound in humans .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
特性
IUPAC Name |
2-[1-(azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-6-3-9-1-4-12(5-2-9)10-7-11-8-10;;/h9-11,13H,1-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVNSPQNIUMFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2743551.png)
![Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743552.png)

![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)



![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)


![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)
